N-(1-benzylpiperidin-4-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide
Description
N-(1-Benzylpiperidin-4-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a bifunctional piperidine-carboxamide derivative characterized by a benzyl-substituted piperidine core linked to a 6-methoxypyridazin-3-yl moiety. This structure combines aromatic and heterocyclic elements, which are common in bioactive compounds targeting neurological and enzymatic pathways.
Properties
Molecular Formula |
C23H31N5O2 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H31N5O2/c1-30-22-8-7-21(25-26-22)28-15-9-19(10-16-28)23(29)24-20-11-13-27(14-12-20)17-18-5-3-2-4-6-18/h2-8,19-20H,9-17H2,1H3,(H,24,29) |
InChI Key |
LUTYREPNXPEFIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-benzylpiperidin-4-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the benzyl group and the methoxypyridazinyl moiety. Common reagents used in these reactions include piperidine, benzyl chloride, and methoxypyridazine. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
“N-(1-benzylpiperidin-4-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “N-(1-benzylpiperidin-4-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Anti-Alzheimer’s Agents
Compounds with N-(1-benzylpiperidin-4-yl) motifs are prominent in acetylcholinesterase (AChE) inhibition. Key comparisons include:
Key Observations :
- Compound 23 achieves exceptional AChE inhibition (IC50 = 0.01 µM), attributed to the indolin-2-one group enhancing π-π interactions with the enzyme’s catalytic site .
- Compound 17’s higher IC50 (1.80 µM) suggests bulkier substituents (e.g., triazole-chromenone) may sterically hinder binding .
- The target compound ’s 6-methoxypyridazin group could modulate selectivity by introducing hydrogen-bonding or steric effects distinct from indolin-2-one or triazole motifs.
Sigma1 Receptor Ligands
Piperidine-carboxamides with benzyl groups are also explored for sigma1 receptor affinity:
Key Observations :
- The phenylacetamide series exhibits nanomolar affinity (Ki = 0.6–2.3 nM) for sigma1 receptors, with high selectivity over sigma2 .
- The target compound ’s pyridazinyl group may reduce sigma1 affinity due to decreased lipophilicity compared to phenylacetamide analogs.
Antiviral Candidates
Key Observations :
- The methoxypyridine-naphthalene hybrid in the SARS-CoV-2 inhibitor suggests that electron-rich heterocycles enhance viral protease binding .
- The target compound’s pyridazinyl group (vs.
Structural Analog with Pyrimidinyl Substituent
A close analog with a pyrimidine moiety highlights substitution effects:
Key Observations :
Biological Activity
N-(1-benzylpiperidin-4-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic compound with significant potential in medicinal chemistry. Its complex structure, characterized by a benzylpiperidine moiety and a methoxypyridazine fragment, suggests diverse biological activities, particularly in the treatment of neurological disorders. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on various research findings.
- Molecular Formula : C23H31N5O2
- Molecular Weight : Approximately 409.5 g/mol
- CAS Number : 1574408-67-5
Biological Activity
Preliminary studies indicate that this compound may exhibit significant biological activity, particularly in:
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. The presence of both piperidine and pyridazine structures may confer unique pharmacological effects compared to other compounds.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2... | Benzylpiperidine backbone | Targets muscarinic receptors |
| 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6... | Multiple amino groups | Exhibits antiallodynic effects |
| 4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine... | Pyrimidine moiety | Potential use in CNS disorders |
The unique combination of structural features in this compound may enhance its selectivity and potency against specific biological targets compared to other similar compounds.
Synthesis and Reactivity
The synthesis of this compound involves several key steps that allow for structural modifications to optimize its efficacy and reduce toxicity. Typical reactions may include:
- Formation of the Piperidine Ring : Utilizing established organic synthesis techniques.
- Introduction of the Methoxypyridazine Moiety : Potentially enhancing interaction with biological targets.
These synthetic pathways not only facilitate the creation of the target compound but also provide opportunities for exploring structure modifications that could lead to improved pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
